Procyanidin B2 3'-O-Gallat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Procyanidin B2 3’-O-gallate is a naturally occurring flavonoid compound found in various plants, including grape seeds and Reynoutria elliptica. It is a type of proanthocyanidin, specifically a gallate ester of procyanidin B2. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .

Wissenschaftliche Forschungsanwendungen

Procyanidin B2 3’-O-gallate has a wide range of scientific research applications:

Wirkmechanismus

- B2G2 aims to inhibit angiogenesis, making it a potential candidate for cancer prevention and control .

- Mechanistically, B2G2 targets VEGFR2/PI3K/Akt and integrin signaling pathways, crucial for endothelial cell survival, proliferation, tube formation, and motility .

Target of Action

Mode of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Procyanidin B2 3’-O-gallate has been found to interact with various biomolecules. It inhibits cytokine production in T cells through the suppression of glycolysis via mammalian target of rapamycin (mTOR) . It also inhibits the self-renewal of cancer stem cells via inhibiting the Notch1 pathway activated by Jagged1 (Notch1 ligand) and restraining the transcription of Notch1 regulatory target gene HES-1 .

Cellular Effects

Procyanidin B2 3’-O-gallate has shown to have significant effects on various types of cells. It strongly protects HT22 cells from glutamate toxicity . It also inhibits growth and induces death in both human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs) .

Molecular Mechanism

The molecular mechanism of Procyanidin B2 3’-O-gallate involves its interaction with various signaling pathways. It inhibits cytokine production through the suppression of glycolysis via mTOR in T cells . It also inhibits the self-renewal of cancer stem cells via inhibiting the Notch1 pathway .

Metabolic Pathways

Procyanidin B2 3’-O-gallate is involved in various metabolic pathways. Potential metabolic pathways, including reduction, methylation, hydration, desaturation, glucuronide conjugation, and sulfation, have been suggested .

Transport and Distribution

Procyanidin B2 3’-O-gallate is transported and distributed within cells and tissues. In vivo experiments demonstrated that the Procyanidin B2 3’-O-gallate prototype was distributed in plasma, small intestine, liver, lung, and brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Procyanidin B2 3’-O-gallate can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid. This method effectively produces bioactive galloylated procyanidins . Another method involves galloyl-attached nucleophilic degradation, optimized through Box–Behnken design and single-factor experiments, yielding high amounts of the compound .

Industrial Production Methods: Industrial production of Procyanidin B2 3’-O-gallate typically involves the extraction and purification from natural sources such as grape seeds. The process includes solvent extraction, chromatographic separation, and structural identification using techniques like UV, FTIR, NMR, CD, and MS .

Analyse Chemischer Reaktionen

Types of Reactions: Procyanidin B2 3’-O-gallate undergoes various chemical reactions, including:

Reduction: The compound can undergo reduction reactions, although specific conditions and products are less documented.

Substitution: Galloylation is a common substitution reaction, where the gallate group is attached to the procyanidin core.

Common Reagents and Conditions:

Oxidation: DPPH radicals under neutral conditions.

Galloylation: Galloyl-attached nucleophilic degradation using l-cysteine and citric acid.

Major Products:

Procyanidin A2: Formed through radical oxidation.

Galloylated Procyanidins: Formed through galloylation reactions.

Vergleich Mit ähnlichen Verbindungen

Procyanidin B2 3’-O-gallate is unique due to its galloylated structure, which enhances its biological activity compared to non-galloylated procyanidins. Similar compounds include:

Procyanidin B2: The parent compound without the gallate group.

Procyanidin B2 3,3’-di-O-gallate: A similar compound with two gallate groups, showing enhanced anti-cancer activity.

Epicatechin-3-O-gallate: Another galloylated procyanidin with similar antioxidant properties.

Biologische Aktivität

Procyanidin B2 3'-O-gallate (PCB2G) is a polyphenolic compound derived from grape seed extract, known for its diverse biological activities, particularly in cancer prevention and immunomodulation. This article explores the biological activity of PCB2G, focusing on its mechanisms of action, effects on various diseases, and potential therapeutic applications.

Overview of Procyanidins

Procyanidins are a class of flavonoids that exhibit significant antioxidant properties. They are primarily found in fruits, vegetables, and beverages like red wine. PCB2G is one of the most active constituents of grape seed extract, showing promise in various preclinical studies for its health benefits.

PCB2G exerts its biological effects through several mechanisms:

- Antioxidant Activity : PCB2G scavenges free radicals and reduces oxidative stress, which is implicated in numerous chronic diseases.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines in T cells, contributing to its immunosuppressive properties .

- Induction of Apoptosis : PCB2G promotes apoptosis in cancer cells by modulating key signaling pathways, including the inhibition of NF-κB and activation of caspases .

1. Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of PCB2G:

- Prostate Cancer : PCB2G has been shown to induce cell death in prostate cancer cell lines (LNCaP and 22Rv1) through oxidative stress mechanisms. It inhibits mitochondrial function and increases reactive oxygen species (ROS), leading to apoptosis .

- Mechanistic Insights : Research indicates that PCB2G affects transcription factors involved in cell survival and apoptosis. It significantly inhibits NF-κB activity and decreases survivin levels, a protein that helps cancer cells evade death .

| Study | Cell Line | Mechanism | Key Findings |

|---|---|---|---|

| LNCaP | ROS induction | Increased cell death via mitochondrial dysfunction | |

| DU145 | Apoptosis | Dose-dependent growth inhibition and apoptosis induction |

2. Immunomodulatory Effects

PCB2G demonstrates significant immunosuppressive effects:

- Multiple Sclerosis Model : In an experimental autoimmune encephalomyelitis (EAE) model, PCB2G treatment improved clinical symptoms by reducing T cell activation and pro-inflammatory cytokine production such as IFN-γ and TNF-α .

| Parameter | Control Group | PCB2G Treatment |

|---|---|---|

| Clinical Score | High | Significantly Reduced |

| Cytokine Levels | Elevated | Decreased |

3. Neuroprotective Effects

PCB2G has been reported to exhibit neuroprotective properties:

- Neuroprotection Studies : In vitro studies suggest that PCB2G can protect neuronal cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies and Clinical Trials

Recent clinical trials are exploring the efficacy of grape seed extract containing PCB2G in patients with prostate cancer. A phase II trial is currently assessing its effects on prostate-specific antigen (PSA) levels in survivors post-treatment .

Eigenschaften

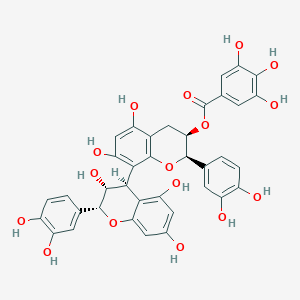

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.